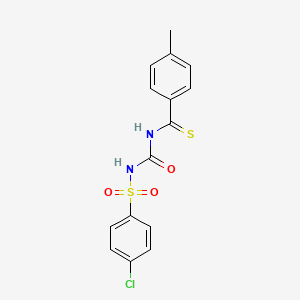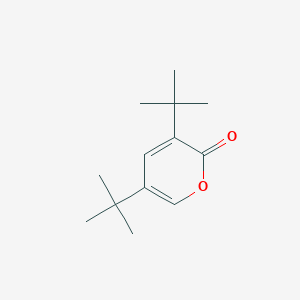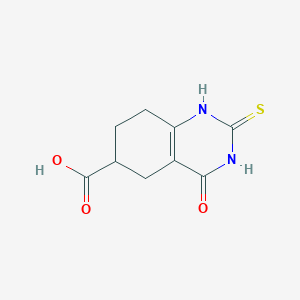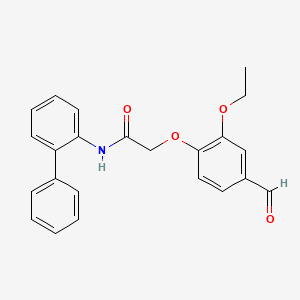
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution could result in compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate: Lacks the chlorine atom at the 7-position.
Ethyl 4-(7-chloro-4-oxoquinazolin-3(4H)-yl)benzoate: Lacks the methyl group at the 2-position.
Uniqueness
Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group may enhance its potency or selectivity in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
64918-69-0 |
|---|---|
Molekularformel |
C18H15ClN2O3 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
OBTJBJMMAMIZKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
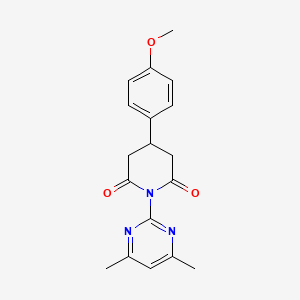
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
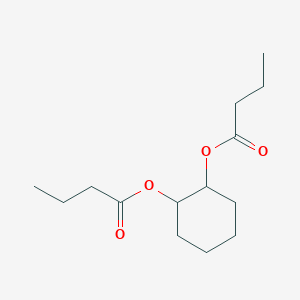

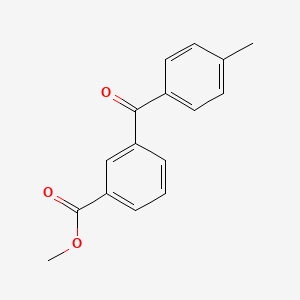
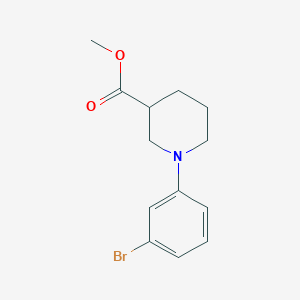
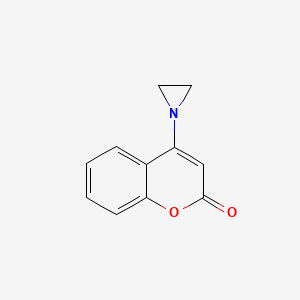

![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
